molecular formula C8H8OS B8812255 PHENYLTHIOACETIC ACID CAS No. 62167-00-4

PHENYLTHIOACETIC ACID

Cat. No.: B8812255
CAS No.: 62167-00-4
M. Wt: 152.22 g/mol
InChI Key: IXOFPUCWZCAFJX-UHFFFAOYSA-N
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Description

PHENYLTHIOACETIC ACID is an organic compound characterized by the presence of a benzene ring attached to an ethanethioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: PHENYLTHIOACETIC ACID can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step .

Industrial Production Methods: In industrial settings, the production of benzeneethanethioic acid often involves the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: PHENYLTHIOACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various benzene derivatives .

Scientific Research Applications

PHENYLTHIOACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzeneethanethioic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to their observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOFPUCWZCAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274487
Record name benzeneethanethioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62167-00-4
Record name benzeneethanethioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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